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Compound of Interest

Compound Name: Indole-4-carboxaldehyde

Cat. No.: B046140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 1H-Indole-4-carbaldehyde (CAS No: 1074-86-8), a crucial heterocyclic building

block in medicinal chemistry and materials science. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties
IUPAC Name: 1H-indole-4-carbaldehyde[1]

Molecular Formula: C₉H₇NO[2][3]

Molecular Weight: 145.16 g/mol [1][2][4]

Spectroscopic Data
The following tables summarize the available spectroscopic data for 1H-Indole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

available in search

results

Note: Specific, unambiguously assigned ¹H NMR data for 1H-Indole-4-carbaldehyde was not

found in the provided search results. General features for indole derivatives suggest the

aldehyde proton would appear significantly downfield (around 10 ppm), and the aromatic

protons would resonate in the 7-8.5 ppm region. The N-H proton signal can be broad and its

chemical shift is solvent-dependent.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not explicitly available in search results

Note: Specific ¹³C NMR data for 1H-Indole-4-carbaldehyde was not found in the provided

search results. For indole derivatives, the carbonyl carbon of the aldehyde is expected to be

the most downfield signal (typically >180 ppm). The carbons of the indole ring generally appear

between 100 and 140 ppm.[5][6]

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3100 Medium-Broad N-H stretch

~3100-3000 Medium Aromatic C-H stretch

~2850 and ~2750 Medium, Sharp
Aldehyde C-H stretch (Fermi

doublet)[7][8][9][10]

~1685-1666 Strong
C=O stretch (conjugated

aldehyde)[7][8][9][10][11]

~1600-1450 Medium-Strong C=C aromatic ring stretching

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr

pellet, thin film, or ATR). The conjugation of the aldehyde to the aromatic indole ring lowers the

C=O stretching frequency compared to a saturated aldehyde.[8][9][10]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

145 100 [M]⁺ (Molecular Ion)[1][2]

144 High [M-H]⁺

116 High [M-CHO]⁺ or [M-H-CO]⁺[1]

89 Moderate Further fragmentation

Note: The data presented is based on Electron Ionization (EI) mass spectrometry. The

molecular ion peak is expected to be prominent in the spectra of aromatic heterocyclic

compounds.[12][13] The fragmentation pattern typically involves the loss of the formyl group

(CHO) or a hydrogen radical followed by carbon monoxide.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indole-4-carbaldehyde in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The

choice of solvent can affect the chemical shifts, particularly for the N-H proton.[14]

Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Acquire ¹³C NMR spectra on the same instrument, often requiring a larger number of

scans for adequate signal-to-noise.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (ATR Method)
Sample Preparation: Place a small amount of the solid 1H-Indole-4-carbaldehyde sample

directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Obtain a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.
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Data Processing: The software automatically performs a background subtraction to generate

the final absorbance or transmittance spectrum.

Mass Spectrometry (EI Method)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by Gas

Chromatography (GC-MS).[1]

Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for the spectroscopic

analysis of 1H-Indole-4-carbaldehyde.
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 1H-Indole-4-carbaldehyde.
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Caption: Generalized experimental workflows for NMR, IR, and MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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